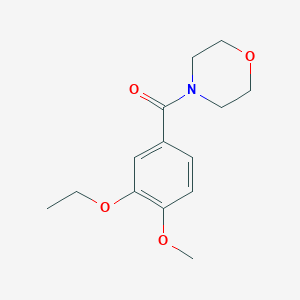

4-(3-ethoxy-4-methoxybenzoyl)morpholine

Description

4-(3-Ethoxy-4-methoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl moiety substituted with ethoxy (–OC₂H₅) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The ethoxy and methoxy substituents are expected to influence electronic distribution, solubility, and intermolecular interactions, making it distinct from other morpholine-based compounds .

Properties

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-19-13-10-11(4-5-12(13)17-2)14(16)15-6-8-18-9-7-15/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKKWGGMLCYNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Ring

4-(3-Iodo-4-Methoxybenzoyl)Morpholine

- Structure : Substitutes ethoxy with iodo (–I) at the 3-position.

- Molecular Formula: C₁₂H₁₄INO₃ vs. hypothetical C₁₄H₁₉NO₄ for the ethoxy analog.

- Properties: The iodo group increases molecular weight (347.15 g/mol vs. ~265–285 g/mol for ethoxy/methoxy derivatives) and introduces steric and electronic effects.

4-(4-Methoxythiobenzoyl)Morpholine

- Structure : Replaces benzoyl’s carbonyl (–CO–) with thiocarbonyl (–CS–).

- Molecular Formula: C₁₂H₁₅NO₂S.

- Properties : Thiocarbonyl groups exhibit reduced hydrogen-bonding capacity compared to carbonyls, affecting solubility and reactivity. The molecular weight (237.32 g/mol) is lower due to sulfur’s atomic mass and absence of ethoxy .

(3-Ethoxy-4-Hydroxyphenyl)(4-Morpholinyl)Methanethione

- Structure : Features a hydroxyl (–OH) at the 4-position and thiocarbonyl (–CS–).

- This difference could significantly impact pharmacokinetics .

Functional Group Replacements

4-[(4-Methoxyphenyl)Sulfonyl]Morpholine

- Structure : Replaces benzoyl with sulfonyl (–SO₂–).

- Properties : Sulfonyl groups increase polarity and thermal stability (melting point: 109–110°C). The absence of ethoxy reduces lipophilicity, making this compound more water-soluble than the target benzoyl derivative .

VPC-14449 (Thiazol-2-yl Morpholine Derivatives)

- Structure : Contains a thiazole ring with dibromoimidazole substituents.

- Properties : While structurally distinct, VPC-14449 highlights the role of halogenation (Br) in modulating bioactivity. Its incorrect synthesis (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of substituent positioning in comparative studies .

Comparative Data Table

*Hypothetical data inferred from analogs.

Key Findings and Implications

Substituent Effects: Ethoxy vs. Halogenation: Iodo substituents (as in ) introduce unique electronic and steric profiles, useful in radiopharmaceuticals or as heavy-atom derivatives for crystallography.

Functional Group Impact :

- Thiocarbonyl vs. Carbonyl : Thiocarbonyl derivatives () exhibit altered reactivity and reduced hydrogen-bonding capacity, which may limit their utility in enzyme-targeted applications.

- Sulfonyl vs. Benzoyl : Sulfonyl groups () enhance thermal stability and solubility, favoring applications in polymer chemistry or as intermediates.

Synthetic Considerations :

- Grignard reagent-based synthesis () and nucleophilic substitutions () are common for morpholine derivatives. However, substituent positioning (e.g., bromine in ) must be rigorously controlled to avoid structural misassignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.